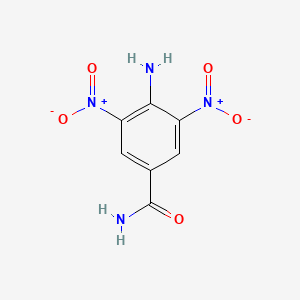

4-Amino-3,5-dinitrobenzamide

Übersicht

Beschreibung

4-Amino-3,5-dinitrobenzamide, also referred to as DOPLOL in some studies, is a compound that has been investigated for its potential use in cancer therapy due to its ability to form DNA interstrand crosslinks, which can be highly toxic to cancer cells. The compound has been studied in various forms, including its ability to be activated by enzymes within certain tumor cells, leading to cytotoxic metabolites that can crosslink DNA .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing cytotoxic agents. For instance, the compound 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a metabolite of CB 1954, is synthesized by the reduction of CB 1954 by a nitroreductase enzyme found in Walker carcinoma cells . Additionally, the synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, highlighting the importance of these synthetic pathways in the development of prodrugs for cancer therapy .

Molecular Structure Analysis

The molecular structure of this compound has been the subject of ab initio prediction studies to determine its stable polymorphs. These studies involve gas phase optimization, global search algorithms, and lattice energy minimization to predict the most stable forms of the compound . The analysis of these structures is crucial for understanding the compound's behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been extensively studied, particularly in the context of their potential as DNA crosslinking agents. The reductive chemistry of these compounds, including their enzymatic and non-enzymatic reduction to form cytotoxic metabolites, has been elucidated. These reactions are significant for the design of hypoxia-selective cytotoxins and for understanding the mechanism of action of these compounds in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, including its polymorphism and phase transformation behavior, have been investigated. The compound is known to crystallize in multiple polymorphic forms, each with distinct properties and stability. The analysis of these forms, their transformation behavior upon heating, and their thermodynamic stability provides valuable information for the development and handling of this compound in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Agent Metabolism

4-Amino-3,5-dinitrobenzamide, as a derivative of CB 1954 (5-(1-aziridinyl)-2,4-dinitrobenzamide), has been studied in its metabolic pathways, particularly focusing on its antitumor properties. CB 1954, known for its action on the Walker 256 carcinoma in rats, metabolizes into various compounds, including this compound. These metabolites have been explored for their tumor-inhibitory potential, offering insights into their use in targeted cancer therapies (Jarman, Melzack, & Ross, 1975).

2. Polymorphism and Phase Transformation

Research into the polymorphism and phase transformation behavior of this compound reveals its ability to crystallize in multiple forms. The study of these polymorphs, using methods like differential scanning calorimetry and X-ray diffraction, is crucial for understanding the compound's stability and reactivity, which can have implications in pharmaceutical and material sciences (Reddy, Swain, & Pedireddi, 2014).

Safety and Hazards

“4-Amino-3,5-dinitrobenzamide” is classified as a corrosive substance . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds have been known to target dna and proteins in cells, disrupting their normal function .

Mode of Action

4-Amino-3,5-dinitrobenzamide interacts with its targets through a process known as nitroreduction . This process involves the reduction of the nitro groups in the compound, leading to the formation of reactive intermediates . These intermediates can then interact with cellular targets, causing changes in their function .

Biochemical Pathways

The disruption of these pathways can lead to cell death, which is why compounds like this compound are often studied for their potential as anticancer agents .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include DNA damage and inhibition of protein synthesis . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of oxygen can affect the nitroreduction process, potentially influencing the compound’s mode of action . Additionally, factors such as pH and temperature can affect the stability of the compound .

Eigenschaften

IUPAC Name |

4-amino-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZFENSTYWDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202692 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54321-79-8 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54321-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

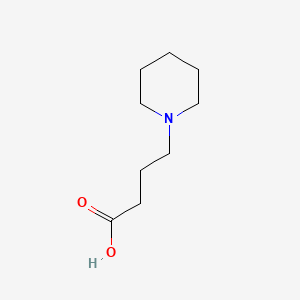

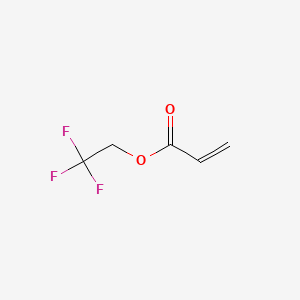

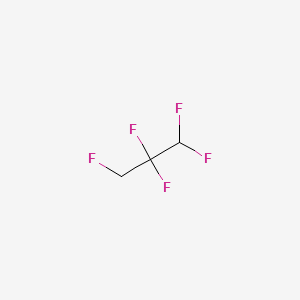

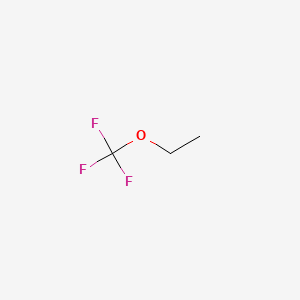

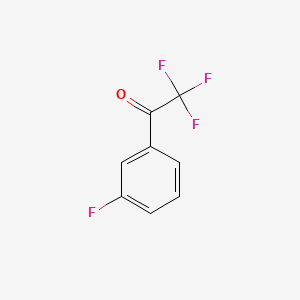

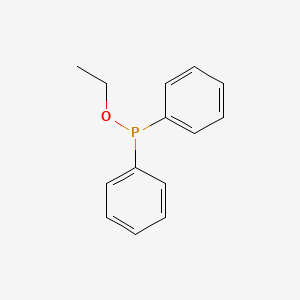

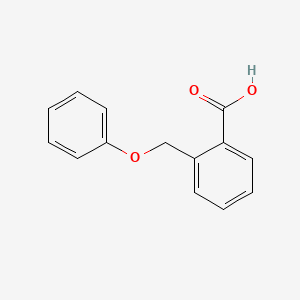

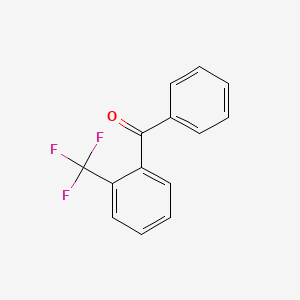

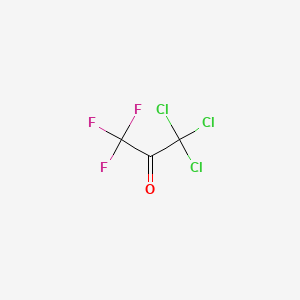

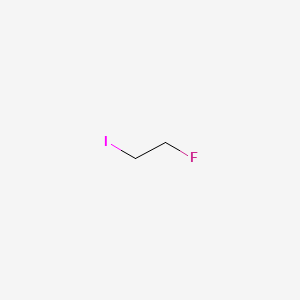

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the solid-state behavior of 4-Amino-3,5-dinitrobenzamide?

A1: this compound is known to exist in multiple polymorphic forms. Research has identified four distinct polymorphs (Form I, Form II, Form III, and Form IV) and a hydrate form. [, ] This polymorphic behavior is significant because different polymorphs can exhibit varying physical properties such as solubility, stability, and melting point, which can impact processing and applications. []

Q2: How were the different polymorphs of this compound studied?

A2: Researchers utilized a combination of experimental and computational techniques to characterize the polymorphs of this compound. These techniques included:

- Crystal structure prediction: Ab initio calculations were performed to predict possible stable crystal structures based on lattice energy minimization. []

- Powder X-ray diffraction (PXRD): PXRD patterns were simulated from the predicted structures and compared to experimental data to identify and confirm the different polymorphs. []

- Thermal analysis: Techniques like hot stage microscopy and differential scanning calorimetry were used to study the phase transitions and melting behavior of the different forms. []

- Single-crystal X-ray diffraction: This technique provided detailed structural information for the different polymorphs and helped understand the phase transition mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.